molecular formula C11H8N2 B8536924 Naphthalene, 1-(diazomethyl)- CAS No. 10378-55-9

Naphthalene, 1-(diazomethyl)-

Cat. No.: B8536924
CAS No.: 10378-55-9
M. Wt: 168.19 g/mol
InChI Key: OURNWCYPAWPPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene, 1-(diazomethyl)-, is a valuable reagent in synthetic organic chemistry, particularly for its diazo-functionalized structure which serves as a versatile building block for more complex molecules. While specific studies on this exact compound are limited, its core reactivity is understood through its key functional groups: the naphthalene ring system provides a robust aromatic scaffold, and the diazomethyl group is a well-established precursor for a variety of synthetic transformations. These transformations can include cycloaddition reactions to form novel ring systems, X–H insertion reactions (where X can be O, N, or S) for chain elongation, and catalytic cross-couplings . The naphthalene moiety is a common structural element in materials science and is also investigated in other contexts, such as metabolism and environmental fate, though these are distinct from the primary synthetic application of this reagent . Researchers value this compound for exploring new reaction pathways and developing advanced materials. For example, diazo compounds are increasingly used in the design of dyes for dye-sensitized solar cells (DSSCs) and in the synthesis of BN-heterocycles, which are of significant interest for their applications in biomedical research and materials chemistry . As a research chemical, this product is labeled "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols for handling diazo compounds should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10378-55-9

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(diazomethyl)naphthalene

InChI

InChI=1S/C11H8N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H

InChI Key

OURNWCYPAWPPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=[N+]=[N-]

Origin of Product

United States

Contextual Overview of Aryldiazomethane Chemistry: a Focus on Naphthalene, 1 Diazomethyl

Significance of Diazomethyl Functionality in Modern Organic Synthesis

The diazomethyl group (-CHN2) is a highly versatile and reactive functional group integral to modern organic synthesis. Compounds containing this functionality, such as "Naphthalene, 1-(diazomethyl)-", are valuable precursors for a variety of chemical transformations. ontosight.ai The high reactivity of the diazo group makes it a key building block in the creation of complex organic molecules. ontosight.ai

A primary application of diazomethyl compounds is the generation of carbenes, which are highly reactive intermediates formed upon the loss of nitrogen gas (N2). ontosight.aimasterorganicchemistry.com This process can be initiated by heat, light, or catalysis. masterorganicchemistry.com These carbenes can then participate in several important reactions:

Cycloaddition Reactions: Carbenes react with alkenes to form cyclopropanes, a fundamental method for constructing three-membered rings. ontosight.aimasterorganicchemistry.com

C-H Insertion: Carbenes can insert into carbon-hydrogen bonds, offering a direct pathway for C-H functionalization. researchgate.net

Wolff Rearrangement: This reaction of α-diazoketones produces ketenes, which can be converted to carboxylic acids and their derivatives.

Ylide Formation: Diazomethyl compounds react with heteroatom-containing molecules to form ylides, which are useful in reactions like the Wittig olefination.

The reactivity of aryldiazomethanes can be fine-tuned by the substituents on the aromatic ring, allowing for greater control over reaction outcomes.

PropertyDescription
Molecular Formula C11H8N2
IUPAC Name 1-(diazomethyl)naphthalene
Synonyms Naphthalene (B1677914), 1-(diazomethyl)-
CAS Number 10378-55-9
Appearance Not specified, though related compounds are often colored.
Data sourced from available chemical databases.

Positional Isomerism in Diazomethylnaphthalenes and its Chemical Implications

Positional isomerism arises when a functional group can be located at different positions on a carbon skeleton. creative-chemistry.org.ukdocbrown.info In the case of diazomethylnaphthalenes, the diazomethyl group can be attached to either the 1-position (alpha) or the 2-position (beta) of the naphthalene ring, resulting in 1-(diazomethyl)naphthalene and 2-(diazomethyl)naphthalene, respectively. This difference in position has significant chemical consequences. rsc.org

The electronic environment of the naphthalene ring is not uniform. The α-positions are more electron-rich and sterically hindered than the β-positions. This variation influences the properties and reactivity of the corresponding diazomethyl isomers.

Key implications of this isomerism include:

Stability: The electronic nature of the naphthyl group affects the stability of the diazo compound.

Reactivity: The derived carbenes, 1-naphthylcarbene and 2-naphthylcarbene, will exhibit different reactivity patterns in subsequent reactions due to their distinct electronic and steric properties.

Spectroscopic Properties: The two isomers will have different spectroscopic signatures (NMR, IR, UV-Vis), allowing for their identification.

Reaction Pathways: The placement of functional groups can control the pathways of chemical reactions, as seen in other molecular systems where positional isomerism dictates the outcome of self-assembly. nih.gov For instance, in biphenyl (B1667301) compounds, the spatial positioning of key groups significantly impacts their biological activity. nih.gov

The strategic choice between the 1- and 2-isomers allows chemists to modulate the properties of the reactive intermediates and control the outcome of synthetic transformations. nih.gov

IsomerPosition of -CHN2Key Steric FeatureRelative Electron Density at Substituted Carbon
1-(Diazomethyl)naphthaleneAlpha (C1)Presence of peri-hydrogen at C8Higher
2-(Diazomethyl)naphthaleneBeta (C2)Less sterically hinderedLower
This table illustrates the fundamental differences between the two positional isomers.

Historical Context of Diazomethyl Compound Reactivity

The chemistry of diazomethyl compounds dates back to 1894 with the discovery of diazomethane (B1218177) by the German chemist Hans von Pechmann. wikipedia.org Initially, the extreme reactivity and explosive nature of diazomethane posed significant challenges. calpaclab.com It was often used as a solution in diethyl ether to mitigate these risks. wikipedia.org

One of the earliest and most well-known applications of diazomethane was as a methylating agent for acidic compounds like carboxylic acids and phenols. britannica.comnih.gov The reaction is efficient and was a standard laboratory procedure for many years. britannica.com

A major advancement in the synthetic utility of diazomethyl compounds was the Arndt-Eistert synthesis. This reaction involves the conversion of a carboxylic acid to an α-diazoketone using diazomethane, followed by a Wolff rearrangement to yield a homologated carboxylic acid derivative.

The development of safer methods for generating diazomethane, such as the use of N-methyl-N-nitroso-p-toluenesulfonamide, made these powerful reagents more accessible. calpaclab.com Furthermore, methods for the in situ generation of aryldiazomethanes from the tosylhydrazones of aromatic aldehydes have been developed, enhancing safety by avoiding the isolation of these potentially explosive compounds. organic-chemistry.orgacs.org Continuous flow chemistry techniques have also been employed for the safe synthesis and use of aryldiazomethanes, minimizing the accumulation of hazardous intermediates. researchgate.net

The study of aryldiazomethanes like "Naphthalene, 1-(diazomethyl)-" builds upon this rich history, allowing chemists to leverage the unique reactivity of the diazomethyl group within the specific electronic and steric context of the naphthalene ring system.

Reactivity and Mechanistic Pathways of Naphthalene, 1 Diazomethyl

Generation and Reactivity Profiles of Naphthylcarbenes

1-Naphthylcarbene is primarily generated through the decomposition of Naphthalene (B1677914), 1-(diazomethyl)-, which can be initiated either thermally or photochemically. The method of generation influences the resulting carbene's spin state and subsequent reactivity.

Thermal Decomposition and Nitrogen Extrusion Mechanisms

The thermal decomposition of diazo compounds, including Naphthalene, 1-(diazomethyl)-, is a common method for generating carbenes. This process involves the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. The decomposition is initiated by heating, leading to the cleavage of the C-N bond and the release of nitrogen gas, yielding the corresponding carbene.

The thermal stability of diazo compounds can vary significantly based on their substituents. Studies on various diazo compounds have shown that decomposition onset temperatures can range from 75 to 160 °C. nih.govacs.org The general mechanism for the thermal decomposition of a diazo compound can be represented as:

R₂C=N₂ → R₂C: + N₂

In the case of Naphthalene, 1-(diazomethyl)-, this reaction produces 1-naphthylcarbene and nitrogen gas. The stability of the resulting carbene and the electronic effects of the naphthalene ring system influence the specific temperature and kinetics of the decomposition. For instance, thermogravimetric analysis (TGA) of similar diazo compounds shows a distinct mass loss corresponding to the release of N₂. nih.govacs.org

Photochemical Generation of Naphthylcarbenes

Photolysis provides an alternative and often more controlled method for generating carbenes from diazo compounds at low temperatures. Irradiation of a diazo compound with light of a suitable wavelength excites the molecule, leading to the cleavage of the C-N bond and the extrusion of nitrogen gas.

Specifically, the irradiation of 1-naphthyldiazomethane isolated in an argon matrix at 10 K with light of a wavelength greater than 300 nm has been shown to produce triplet 1-naphthylcarbene. researchgate.net This technique allows for the spectroscopic characterization of the carbene, which can be identified by infrared, UV/visible, and electron spin resonance (ESR) spectroscopy. researchgate.net The photochemical approach is advantageous as it can often be performed at temperatures where subsequent thermal reactions of the carbene are suppressed, allowing for direct observation and study of the primary photochemical products. nih.govnih.gov

Intramolecular Carbene-to-Biradical Rearrangements

Carbenes, being highly reactive species, are prone to intramolecular rearrangements to form more stable structures. A notable example is the rearrangement of (8-methyl-1-naphthyl)carbene. Upon its generation, this carbene can undergo a rearrangement to form 1,8-naphthoquinodimethane, a biradical intermediate, which subsequently cyclizes to yield acenaphthene. scispace.com

This transformation highlights a key reaction pathway for substituted naphthylcarbenes, where the carbene center interacts with a nearby substituent. The process involves the abstraction of a hydrogen atom from the methyl group by the carbene, leading to the formation of the biradical. This is followed by radical recombination to form the stable five-membered ring of acenaphthene. Such rearrangements are often in competition with intermolecular reactions of the carbene. scispace.compublish.csiro.au

Other rearrangements of naphthylcarbenes have also been observed, such as the isomerization to cyclobuta[de]naphthalene under flash vacuum pyrolysis conditions. researchgate.net

Distinct Reactivity of Singlet versus Triplet Naphthylcarbenes

Carbenes can exist in two electronic spin states: singlet and triplet, which exhibit different geometries and reactivities. libretexts.org

Singlet Carbenes : In a singlet carbene, the two non-bonding electrons are spin-paired in a single orbital, leaving another orbital vacant. They generally react in a concerted manner. For example, their addition to alkenes is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. youtube.com

Triplet Carbenes : In a triplet carbene, the two non-bonding electrons are unpaired and reside in different orbitals. They behave as diradicals and react in a stepwise manner. libretexts.org The addition of a triplet carbene to an alkene is not stereospecific because the reaction proceeds through a biradical intermediate that allows for bond rotation before ring closure. youtube.com

The ground state of 1-naphthylcarbene is a triplet state, which has been observed spectroscopically. researchgate.net However, the initially formed carbene upon photolysis can be in the singlet state, which may then undergo intersystem crossing to the more stable triplet state. The specific reaction pathway taken by a naphthylcarbene often depends on the experimental conditions and the presence of reactants that can trap one spin state preferentially over the other. For instance, the stereospecificity of cyclopropanation reactions can be used as a probe to determine whether the singlet or triplet carbene is involved in the reaction. libretexts.orgyoutube.com

Cycloaddition Reactions

Naphthylcarbenes, generated from Naphthalene, 1-(diazomethyl)-, readily participate in cycloaddition reactions, a hallmark of carbene reactivity.

[2+1] Cycloadditions for Cyclopropene Formation

[2+1] Cycloaddition is a characteristic reaction of carbenes where the carbene adds across a double or triple bond to form a three-membered ring. While the addition to alkenes to form cyclopropanes is widely studied, the reaction with alkynes yields cyclopropenes.

The reaction of 1-naphthylcarbene with an alkyne involves the addition of the carbene carbon to the two carbons of the triple bond, forming a cyclopropene ring. This reaction is a direct method for synthesizing strained cyclopropene derivatives. The mechanism and products of such cycloadditions are fundamental in the functionalization of molecules. beilstein-journals.orgresearchgate.net

Below is a table summarizing the reactivity discussed:

Reaction Type Reactant/Precursor Intermediate Product(s) Conditions
Thermal DecompositionNaphthalene, 1-(diazomethyl)-1-Naphthylcarbene1-Naphthylcarbene + N₂Heating (75-160 °C)
Photochemical GenerationNaphthalene, 1-(diazomethyl)-1-Naphthylcarbene1-Naphthylcarbene + N₂UV Irradiation (>300 nm)
Intramolecular Rearrangement(8-methyl-1-naphthyl)carbene1,8-NaphthoquinodimethaneAcenaphtheneThermal/Photochemical
[2+1] Cycloaddition1-Naphthylcarbene + Alkyne-Naphthyl-substituted cyclopropeneVaries

[3+2] Dipolar Cycloadditions with Unsaturated Substrates

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a fundamental reaction for the construction of five-membered heterocyclic rings. In this reaction, a 1,3-dipole reacts with a dipolarophile, typically an alkene or alkyne, in a concerted, pericyclic process involving a six-electron transition state. Diazoalkanes, such as Naphthalene, 1-(diazomethyl)-, are classic 1,3-dipoles of the propargyl-allenyl type.

The reaction of a diazoalkane with an unsaturated substrate like an alkene leads to the formation of a pyrazoline ring. This transformation is a well-established and robust tool for generating these heterocyclic structures. While arenes are generally less reactive dipolarophiles, certain activated naphthalenes can participate in intermolecular dearomative cycloadditions with alkenes and alkynes. The regioselectivity of the cycloaddition is governed by both electronic and steric effects of the substituents on both the diazoalkane and the dipolarophile. Although arenes can participate in 1,3-dipolar cycloadditions, this remains a less common reaction pathway compared to their reactions with alkenes and alkynes.

Intermolecular and Intramolecular Insertion Reactions

The generation of 1-naphthylcarbene from Naphthalene, 1-(diazomethyl)-, typically through thermal, photochemical, or metal-catalyzed decomposition, opens pathways for various insertion reactions. These reactions are powerful tools for C-C and C-X (where X is a heteroatom) bond formation.

Transition-metal-catalyzed carbene insertion into C-H bonds is a direct and efficient method for C-C bond formation. In the context of naphthalene derivatives, metal carbenes can insert into the aromatic C-H bonds of the naphthalene ring itself. For instance, gold-catalyzed reactions of naphthalene with diazoacetates result in a mixture of products, including those derived from the formal insertion of the carbene unit into an aromatic C-H bond.

Intramolecular C-H insertion reactions of diazo compounds are particularly valuable for synthesizing nitrogen-containing heterocycles. Depending on the position of the C-H bond relative to the diazo group, various ring systems can be formed, such as β-lactams and γ-lactams. For diazoacetamides with N-aryl substituents, intramolecular 1,5-C-H insertion into the aromatic ring is a favorable process, leading to the formation of indolin-2-one derivatives.

Carbenes generated from diazo compounds readily undergo insertion into various heteroatom-hydrogen (X-H) bonds. This process is a common and efficient protocol for constructing carbon-heteroatom bonds.

O-H Insertion : The reaction of carbenes with alcohols and phenols to form ethers is a well-established transformation. While the uncatalyzed reaction often requires photoexcitation, metal catalysts, particularly copper and rhodium, can efficiently promote O-H insertion. In reactions with phenols, O-H insertion can be a major pathway, sometimes competing with C-H functionalization of the aromatic ring. The development of chiral catalysts has enabled highly enantioselective O-H insertion reactions, providing access to chiral α-alkoxy and α-hydroxy carbonyl compounds.

N-H Insertion : Carbene insertion into the N-H bonds of amines is a versatile method for creating C-N bonds and synthesizing α-amino acid derivatives. This reaction is catalyzed by a range of transition metals, including rhodium, iridium, silver, and cobalt. The high reactivity and Lewis basicity of ammonia have presented challenges, but silver-catalyzed systems have been developed for the chemoselective N-H insertion into aqueous ammonia to yield primary amines.

S-H Insertion : The insertion of carbenes into the S-H bonds of thiols provides a direct route to thioethers. This transformation can be achieved under metal-free conditions using visible light, highlighting a green chemistry approach to C-S bond formation. This method is compatible with biologically relevant molecules, such as those containing cysteine residues.

Si-H Insertion : The catalytic insertion of carbenes into the Si-H bonds of silanes is an effective method for synthesizing organosilicon compounds. Dirhodium(II) catalysts are particularly effective for this transformation. A significant challenge in this area has been achieving high enantioselectivity, especially with diarylcarbenes where the two aryl groups are sterically similar. However, recent advances have shown that enantioselectivity can be controlled by exploiting the electronic differences between the aryl substituents on the carbene.

Examples of Heteroatom-Hydrogen (X-H) Insertion Reactions with Diazo Compounds
X-H BondSubstrate ClassTypical Catalyst/ConditionsProduct ClassReference
O-HAlcohols, PhenolsCu(I), Rh(II) / Chiral LigandsEthers, α-Alkoxy Esters
N-HAmines, AmmoniaRh(II), Ag(I), Co(II)α-Amino Esters, Primary Amines
S-HThiolsVisible Light (metal-free)Thioethers
Si-HSilanesRh(II) / Chiral Phosphate LigandsOrganosilanes

Metal-Catalyzed Transformations and Metallocarbene Chemistry

The reactivity of Naphthalene, 1-(diazomethyl)- is significantly influenced and controlled by transition metal catalysts. These catalysts facilitate the decomposition of the diazo compound to form a metal-carbene (metallocarbene) intermediate, which is the key reactive species in numerous transformations.

Rhodium (Rh) : Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for carbene transfer reactions from diazo compounds. They are widely used for C-H insertion, cyclopropanation, and X-H insertion reactions. Chiral dirhodium(II) carboxamidate catalysts have been employed to achieve both chemoselectivity and enantioselectivity in intramolecular reactions of diazoacetates tethered to a naphthalene scaffold.

Copper (Cu) : Copper catalysts have a long history in diazo chemistry and are known to promote a range of transformations, including cyclopropanation and X-H insertion. In reactions of diazoacetates with naphthalene, copper-based catalysts can show different selectivity compared to other metals. For example, an IPr-Cu catalyst exclusively yields the cyclopropanation product (a norcaradiene derivative), whereas an analogous gold catalyst gives a mixture of cyclopropanation and C-H insertion products.

Palladium (Pd) : Palladium catalysis offers unique reaction pathways for naphthalene derivatives. While not always involving a distinct carbene intermediate, Pd-catalyzed reactions can achieve dearomatization of the naphthalene ring. For example, a Pd-catalyzed intramolecular dearomative Heck-type insertion can lead to π-allylpalladium intermediates, which are then captured by nucleophiles in a 1,4-difunctionalization reaction. Palladium can also catalyze the cross-coupling of diazo compounds with partners like vinyl boronic acids, proceeding through a palladium carbene intermediate.

Selectivity in Metal-Catalyzed Reactions of Naphthalene with Diazoacetates
Catalyst SystemSubstrateMajor Product Type(s)Reference
IPrCuCl / NaBAr'4Naphthalene + Ethyl DiazoacetateCyclopropanation (Norcaradiene)
IPrAuCl / NaBAr'4Naphthalene + Ethyl DiazoacetateCyclopropanation + C-H Insertion
Rh2(esp)2Indenes + α-Diazo Sulfonium SaltsRing Expansion to Naphthalenes
PdCl2 / LigandN-(2-Iodophenyl)-N-methyl-1-naphthamideDearomative 1,4-Difunctionalization

The choice of ligand coordinated to the metal center is crucial for controlling the outcome of catalytic reactions, particularly in terms of enantioselectivity (the preferential formation of one enantiomer) and regioselectivity (the preferential reaction at one site of a molecule).

Enantioselectivity : In asymmetric catalysis, chiral ligands transfer stereochemical information from the catalyst to the product. For reactions involving naphthalene derivatives, chiral phosphine (B1218219) ligands have been shown to dramatically improve enantioselectivity. Similarly, the enantioselectivity of Si-H insertion reactions catalyzed by dirhodium complexes is highly dependent on the structure of the chiral phosphate ligands. The conformation of the ligand, which can be influenced by the solvent, can also play a critical role in determining the enantiofacial selection of the catalyst.

Regioselectivity : Ligands can exert significant control over regioselectivity by modifying the steric and electronic environment of the catalytic center. In palladium-catalyzed heteroannulation reactions, for example, the use of specific phosphine ligands can override the intrinsic substrate bias to achieve high regioselectivity. Computational and data-driven approaches are increasingly used to understand the relationship between ligand structure and selectivity, helping to identify key parameters that govern the reaction outcome.

Mechanistic Investigations of Rhodium-Carbenoid Intermediates

The interaction of Naphthalene, 1-(diazomethyl)- with rhodium(II) catalysts, such as rhodium(II) acetate, is a cornerstone of its reactivity, proceeding through the formation of a highly reactive rhodium-carbenoid intermediate. This process begins with the coordination of the diazo compound to the axial site of the dimeric rhodium(II) complex. Subsequently, dinitrogen is extruded in the rate-determining step, a process that is supported by a significant nitrogen-15 kinetic isotope effect, indicating extensive C-N bond fission in the transition state. This step results in the formation of a rhodium-carbene complex, which is more accurately described as a rhodium-carbenoid due to the significant covalent character of the rhodium-carbon bond.

The structure and electronics of these carbenoid intermediates have been the subject of computational studies. The carbene carbon in these species is electrophilic, a property that is central to its subsequent reactions. The naphthalene moiety, with its extended π-system, can influence the reactivity of the carbenoid, potentially stabilizing the intermediate through resonance.

The rhodium-carbenoid derived from 1-(diazomethyl)naphthalene can be depicted as a resonance hybrid, with contributions from both a neutral carbene structure and a zwitterionic structure where the carbene carbon bears a partial positive charge and the rhodium center a partial negative charge. This electronic distribution dictates the chemoselectivity of its reactions. For instance, in C-H insertion reactions, the electrophilic carbene carbon interacts with the electron-rich C-H bond. The reaction can proceed via a concerted mechanism, where the C-H bond insertion occurs in a single step, or a stepwise pathway involving the formation of an ylide intermediate. The specific pathway is often influenced by the steric and electronic properties of the substrate and the ligands on the rhodium catalyst.

CatalystProposed IntermediateKey Mechanistic Feature
Rh₂(OAc)₄1-Naphthylmethylidene-rhodium(II) acetateElectrophilic carbene carbon
Dirhodium tetracarboxylatesRhodium-bound enol intermediateProtonation by a co-catalyst can lead to stereocontrol

Radical Pathways and Photoredox Catalysis

Generation and Reactivity of Diazomethyl Radicals

The generation of a diazomethyl radical from Naphthalene, 1-(diazomethyl)- can be achieved through photoredox catalysis. In a typical cycle, a photocatalyst, upon irradiation with visible light, is excited to a state where it can engage in a single-electron transfer (SET) with the diazo compound. This process results in the formation of the 1-naphthyldiazomethyl radical.

The reactivity of this radical is characterized by its electrophilic nature. It can readily participate in addition reactions with electron-rich species. For example, it can add to alkenes to form a new carbon-centered radical, which can then be further oxidized to a cation, leading to the formation of new C-C and C-heteroatom bonds in a process known as oxidative radical-polar crossover. The naphthalene ring in the 1-naphthyldiazomethyl radical can influence its stability and reactivity through resonance delocalization of the unpaired electron.

MethodRadical Species GeneratedSubsequent Reactivity
Photoredox Catalysis1-Naphthyldiazomethyl radicalAddition to alkenes, hydrogen atom abstraction

C-H Diazomethylation of Aromatic Compounds via Radical Mechanisms

The 1-naphthyldiazomethyl radical, generated via photoredox catalysis, can be utilized for the C-H diazomethylation of other aromatic compounds. In this process, the electrophilic diazomethyl radical attacks an electron-rich aromatic ring, proceeding through a mechanism analogous to other radical aromatic substitutions. The initial addition of the radical to the aromatic ring forms a resonance-stabilized radical intermediate. Subsequent oxidation of this intermediate, often by the oxidized photocatalyst, followed by deprotonation, leads to the formation of the C-H diazomethylated product and regeneration of the photocatalyst.

The regioselectivity of this reaction is governed by the electronic properties of the target aromatic compound. Electron-donating groups on the aromatic substrate will direct the diazomethylation to the ortho and para positions. This method provides a direct route to introduce the 1-naphthyldiazomethyl group onto various aromatic scaffolds under mild conditions.

Aromatic SubstrateExpected RegioselectivityKey Mechanistic Steps
Anisoleortho, paraRadical addition, oxidation, deprotonation
Tolueneortho, paraRadical addition, oxidation, deprotonation

Rearrangement Reactions (beyond carbene-biradical)

Cationic Rearrangements Mediated by Diazo Compound Intermediates

While dedicated studies on cationic rearrangements of Naphthalene, 1-(diazomethyl)- are not extensively documented, the established reactivity of diazo compounds suggests potential pathways. Protonation of the diazo carbon can lead to the formation of a diazonium ion. Loss of dinitrogen from this intermediate would generate a primary 1-naphthylmethyl cation. This highly unstable carbocation would be prone to rapid rearrangement.

One plausible rearrangement is a 1,2-hydride shift, if a suitable hydrogen atom is available on an adjacent carbon. However, in the case of the 1-naphthylmethyl cation, a more likely rearrangement would involve the expansion of the naphthalene ring system or migration of a substituent on the ring. The specific rearrangement pathway would be highly dependent on the reaction conditions and the structure of any substituents on the naphthalene ring. For instance, if the diazo compound is an α-diazoketone derivative of naphthalene, the Wolff rearrangement can occur, which involves the 1,2-rearrangement of the naphthyl group to form a ketene (B1206846). This is a well-established reaction for α-diazoketones and proceeds through a concerted mechanism or via a carbene intermediate, which has zwitterionic character.

Uncatalyzed Molecular Rearrangements in the Absence of External Reagents

In the absence of external reagents, the thermal or photochemical decomposition of Naphthalene, 1-(diazomethyl)- can lead to uncatalyzed molecular rearrangements. The initial step in these reactions is the extrusion of dinitrogen to form the corresponding carbene, 1-naphthylmethylidene. This highly energetic intermediate can undergo a variety of intramolecular reactions.

One potential pathway is the intramolecular C-H insertion of the carbene into a C-H bond of the naphthalene ring, which could lead to the formation of strained polycyclic structures. For instance, insertion into the C-H bond at the 8-position would yield a derivative of acenaphthylene. Another possibility is a rearrangement involving the π-system of the naphthalene ring, potentially leading to ring expansion or contraction, although such reactions are less common for arylcarbenes compared to alkylcarbenes. The specific products formed would depend on the conditions of the decomposition (e.g., temperature, phase) and the substitution pattern on the naphthalene ring. Theoretical studies on the thermal decomposition of the naphthyl radical itself have shown complex isomerization and scission pathways at high temperatures, suggesting that the corresponding carbene could also exhibit rich and complex rearrangement chemistry.

Electrochemical Reaction Mechanisms of Aryldiazomethyl Compounds

The electrochemical behavior of aryldiazomethyl compounds, including Naphthalene, 1-(diazomethyl)-, is characterized by distinct oxidative and reductive pathways that lead to the formation of reactive intermediates. While specific studies on Naphthalene, 1-(diazomethyl)- are not extensively documented, the electrochemical reaction mechanisms can be inferred from studies on analogous aryldiazomethane and diaryldiazomethane compounds. The primary techniques employed to investigate these mechanisms include cyclic voltammetry, which provides insights into the redox potentials and the stability of intermediates.

Oxidative Pathways

The anodic oxidation of aryldiazomethyl compounds typically involves the removal of an electron from the molecule's highest occupied molecular orbital (HOMO). In the case of diaryldiazomethanes, which serve as a relevant model, cyclic voltammetry studies have revealed a fascinating transformation of the initially formed radical cation.

The proposed mechanism for the electrochemical oxidation of a generic aryldiazomethane is as follows:

Formation of a π-Radical Cation: The initial step is a one-electron oxidation at the anode to form a π-radical cation. In this species, the unpaired electron is delocalized across the π-system of the aryl group and the diazo moiety.

Transformation to a σ-Radical Cation: The initially formed π-radical cation can undergo an internal conversion to a more stable σ-radical cation. This transformation involves the movement of the unpaired electron from a π-orbital to a σ-orbital localized on the nitrogen atom. This conversion is often observed in cyclic voltammetry by the appearance of a second reduction peak at a more negative potential during the reverse scan, indicating the formation of a new, more stable intermediate.

The relative stability of the π- and σ-radical cations and the rate of their interconversion are influenced by the nature of the aryl substituents. Electron-donating groups on the aryl ring can stabilize the π-radical cation, while bulky substituents may influence the geometry and stability of both intermediates.

Reductive Pathways

The electrochemical reduction of aryldiazomethyl compounds is less commonly studied than their oxidation. However, by analogy with the well-documented electrochemical reduction of aryldiazonium salts, a plausible two-step reduction mechanism can be proposed.

Formation of an Aryl Radical: The first step involves a single-electron transfer to the aryldiazomethyl compound at the cathode. This leads to the cleavage of the carbon-nitrogen bond and the expulsion of a molecule of nitrogen gas (N₂), resulting in the formation of a highly reactive aryl radical.

Formation of an Aryl Anion: The aryl radical formed in the first step can then undergo a further one-electron reduction at a more negative potential to form an aryl anion.

The resulting aryl radicals and anions are highly reactive species that can participate in a variety of subsequent chemical reactions, such as hydrogen abstraction from the solvent or reaction with other species in the electrolyte solution.

The specific reduction potentials for these processes would be dependent on the structure of the aryldiazomethyl compound, particularly the electron-withdrawing or electron-donating nature of the substituents on the aryl ring.

Interactive Data Table: Electrochemical Potentials of Related Aryl Compounds

The following table provides representative electrochemical potential data for related aryl compounds to contextualize the expected behavior of Naphthalene, 1-(diazomethyl)-. Note that these are not the direct values for the specified compound but serve as a reference from similar structures studied in the literature.

Compound ClassRedox ProcessPotential Range (V vs. reference electrode)Intermediates
DiaryldiazomethanesOxidation+1.0 to +1.5π-Radical Cation, σ-Radical Cation
Aryldiazonium SaltsReduction-0.2 to -0.8Aryl Radical, Aryl Anion

Note: The potential values are generalized and can vary significantly based on the specific compound, solvent, electrolyte, and reference electrode used.

Strategic Applications of Naphthalene, 1 Diazomethyl in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Naphthalene-Based Architectures

Naphthalene (B1677914), 1-(diazomethyl)-, serves as a versatile precursor for the generation of 1-naphthylcarbene through thermal, photochemical, or metal-catalyzed decomposition. This highly reactive intermediate can undergo a variety of transformations, making it a valuable tool for the construction of intricate naphthalene-containing molecular frameworks. The utility of this reagent lies in its ability to participate in reactions such as C-H insertion and cycloaddition, paving the way for the synthesis of complex, multi-cyclic systems.

One of the key applications of 1-naphthylcarbene is in intramolecular C-H insertion reactions. When tethered to a suitable chain containing activatable C-H bonds, the carbene can insert into one of these bonds to form a new ring system fused to the naphthalene core. This strategy allows for the regioselective formation of five- or six-membered rings, providing access to a range of polycyclic aromatic hydrocarbons with unique structural and electronic properties.

Furthermore, the carbene derived from Naphthalene, 1-(diazomethyl)- can be employed in the synthesis of naphthalenophanes, which are bridged aromatic compounds containing a naphthalene unit. These molecules are of significant interest due to their unique conformational properties and their potential applications in host-guest chemistry and materials science. The synthetic approach typically involves the intramolecular dimerization of the carbene or its reaction with another aromatic unit within the same molecule.

While specific examples detailing the extensive use of Naphthalene, 1-(diazomethyl)- in the synthesis of exceptionally complex architectures are not broadly reported in readily available literature, the fundamental reactivity of the generated 1-naphthylcarbene strongly supports its potential in this area. The principles of carbene chemistry suggest its applicability in building blocks for larger, well-defined naphthalene-based structures, including oligomers and polymers with tailored photophysical properties.

Functionalization of Nanomaterials (e.g., Covalent Functionalization of Single-Walled Carbon Nanotubes)

The covalent functionalization of nanomaterials is a critical area of research aimed at modifying their properties for specific applications. Naphthalene, 1-(diazomethyl)- has been identified as a promising reagent for the surface modification of single-walled carbon nanotubes (SWCNTs). The process involves the generation of 1-naphthylcarbene, which then covalently bonds to the surface of the SWCNTs.

Theoretical studies utilizing density functional theory (DFT) have investigated the functionalization of (5,5) armchair SWCNTs with diazomethyl naphthalene. These studies have shown that the functionalization is an exothermic process, indicating that the reaction is thermodynamically favorable. The binding energies for the covalent attachment of the naphthalene moiety to the SWCNT surface have been calculated, providing insight into the stability of the resulting functionalized nanotubes.

The covalent attachment of the naphthalene group to the SWCNT sidewall can occur in different orientations relative to the nanotube axis. DFT calculations have indicated that functionalization in the perpendicular direction exhibits a higher binding strength compared to the parallel direction. This preferred orientation can influence the electronic and physical properties of the modified nanotubes.

A significant outcome of this functionalization is the alteration of the electronic properties of the SWCNTs. The introduction of the naphthalene moiety can lead to a decrease in the HOMO-LUMO gap of the SWCNT, which in turn can enhance its electrical conductivity. researchgate.net Furthermore, the covalent attachment of organic groups like naphthalene can improve the solubility and dispersibility of SWCNTs in common solvents, which is a crucial step for their processing and integration into various devices and composite materials. researchgate.net

PropertyPristine SWCNTFunctionalized SWCNT (Type I)Functionalized SWCNT (Type II)
HOMO (eV) -5.132-5.091-5.011
LUMO (eV) -2.927-3.111-3.102
HOMO-LUMO Gap (eV) 2.2051.9801.909
Binding Energy (eV) N/A-1.167-1.543

Table 1: Calculated electronic properties and binding energies for the functionalization of a (5,5) SWCNT with diazomethyl naphthalene. Type I and Type II represent different binding sites on the nanotube surface. Data sourced from DFT calculations. researchgate.net

Construction of Carbocyclic and Heterocyclic Ring Systems

Naphthalene, 1-(diazomethyl)- is a valuable reagent for the construction of both carbocyclic and heterocyclic ring systems through cycloaddition reactions. As a precursor to 1-naphthyldiazomethane, it can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles.

In the realm of heterocyclic synthesis, 1-naphthyldiazomethane can react with activated alkynes to yield pyrazole derivatives. Pyrazoles are a significant class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals and agrochemicals. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the diazomethane (B1218177) adds across the carbon-carbon triple bond of the alkyne to form a pyrazoline intermediate, which then aromatizes to the corresponding pyrazole. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the alkyne.

Similarly, the reaction of 1-naphthyldiazomethane with alkenes can lead to the formation of pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. These compounds can be stable or can serve as intermediates for further transformations.

For the construction of carbocyclic rings, Naphthalene, 1-(diazomethyl)- can be used in cyclopropanation reactions. The carbene generated from the diazo compound can add to the double bond of an alkene to form a cyclopropane ring. This reaction is a powerful tool for introducing a three-membered ring into a molecule, a structural motif present in many natural products and biologically active compounds. The stereochemistry of the starting alkene is often retained in the cyclopropane product, particularly in metal-catalyzed reactions.

ReactantProduct TypeRing System
AlkynePyrazole5-membered Heterocycle
AlkenePyrazoline5-membered Heterocycle
AlkeneCyclopropane3-membered Carbocycle

Table 2: General cycloaddition reactions of 1-naphthyldiazomethane for the construction of carbocyclic and heterocyclic rings.

Development of Novel Reagents and Synthetic Methodologies (e.g., Hypervalent Iodine Diazomethyl Compounds)

Recent advancements in synthetic methodology have seen the emergence of novel reagents that combine the reactivity of diazo compounds with the unique properties of hypervalent iodine. Naphthalene, 1-(diazomethyl)- can serve as a precursor for the synthesis of such advanced reagents, specifically diazomethyl-λ³-iodanes.

These hypervalent iodine reagents, often stabilized by a benziodoxole (BX) framework, have been developed as versatile carbyne equivalents. The synthesis of these reagents typically involves the reaction of the corresponding diazo compound, such as 1-naphthyldiazomethane, with an acetoxybenziodoxole derivative.

The resulting diazomethyl-λ³-iodanes exhibit unique reactivity, acting as iodane-bound 1,3-dipoles. For instance, they can undergo [3+2] cycloaddition reactions with arynes. This reaction leads to the formation of indazolyl-λ³-iodanes through a sequence of cycloaddition and a subsequent carbon-to-nitrogen iodane (B103173) migration. researchgate.netrsc.orgrsc.org

The development of these novel reagents opens up new avenues for synthetic transformations. The indazolyl-λ³-iodanes can act as indazole-transfer agents, enabling the α-functionalization of compounds like N,N-dimethylaniline derivatives. researchgate.netrsc.orgrsc.org This methodology provides a novel approach to the synthesis of complex nitrogen-containing heterocycles.

The strategic activation of the diazo and iodane functionalities within these reagents allows for a diverse range of transformations. For example, single-electron reduction of the C-I(III) bond can generate a diazomethyl radical, which can then participate in various radical-mediated reactions. researchgate.netrsc.org This dual reactivity makes diazomethyl-λ³-iodanes derived from precursors like Naphthalene, 1-(diazomethyl)- powerful tools in modern organic synthesis.

Stereoselective Transformations and Chiral Auxiliary Development

While specific documented examples of Naphthalene, 1-(diazomethyl)- being directly used as a chiral auxiliary or in highly stereoselective transformations are limited in the available literature, the principles of asymmetric catalysis and the known reactivity of diazo compounds suggest significant potential in this area. The naphthalene moiety itself is a common scaffold in the design of chiral ligands and auxiliaries due to its rigid and well-defined structure.

The development of chiral catalysts for reactions involving diazo compounds is a well-established field. For instance, chiral dirhodium(II) carboxamidate catalysts have been successfully employed in enantioselective metal carbene transformations. It is conceivable that such catalytic systems could be applied to reactions of 1-naphthylcarbene, generated from Naphthalene, 1-(diazomethyl)-, to achieve high levels of stereocontrol in reactions like cyclopropanation and C-H insertion.

The naphthalene ring can be functionalized to incorporate chiral directing groups. If Naphthalene, 1-(diazomethyl)- were to be modified with a chiral auxiliary, this could influence the stereochemical outcome of subsequent reactions of the diazo group or the derived carbene. The steric bulk and electronic properties of the naphthalene ring, combined with the chirality of the auxiliary, could create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.

Furthermore, the development of chiral stationary phases for chromatography based on naphthalene derivatives highlights the utility of this scaffold in chiral recognition. This suggests that chiral molecules incorporating the 1-naphthylmethyl group, which could be synthesized from Naphthalene, 1-(diazomethyl)-, may have applications in enantioselective processes.

Although direct experimental data is sparse, the potential for developing stereoselective transformations using Naphthalene, 1-(diazomethyl)- is significant and represents an area ripe for further investigation. The combination of the reactive diazomethyl group with the versatile naphthalene scaffold provides a promising platform for the design of new chiral reagents and synthetic methodologies.

Computational and Theoretical Investigations of Naphthalene, 1 Diazomethyl Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It has been applied to Naphthalene (B1677914), 1-(diazomethyl)- and related systems to explore their fundamental chemical characteristics.

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant as they are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A DFT study using the B3LYP functional and 6-31G(d,p) basis set investigated the functionalization of diazomethyl aromatic compounds, including diazomethyl naphthalene, onto (5,5) single-walled carbon nanotubes (SWCNTs). tuengr.com The calculations revealed that the functionalization significantly alters the electronic properties of the nanotube. The HOMO-LUMO energy gap (Egap) of the pristine SWCNT was calculated to be 2.205 eV. tuengr.com Upon functionalization with diazomethyl naphthalene, the Egap of the resulting complex decreased. This reduction in the energy gap suggests an increase in the conductivity of the SWCNT, indicating that the functionalization process can be used to tune the electronic characteristics of carbon nanotubes. tuengr.com

ComplexEHOMO (eV)ELUMO (eV)Egap (eV)
Pristine SWCNT-4.509-2.3052.205
MN/SWCNT-I (Perpendicular)-4.483-2.3272.156
MN/SWCNT-II (Parallel)-4.475-2.3482.127

Table 1. Molecular orbital energies for pristine Single-Walled Carbon Nanotube (SWCNT) and SWCNT functionalized with diazomethyl naphthalene (MN) in two different orientations. Data sourced from a B3LYP/6-31G(d,p) study. tuengr.com

Interactive Data Table: Click on headers to sort.

DFT calculations are highly effective for mapping the potential energy surfaces of chemical reactions, allowing for the localization of transition states and the determination of reaction energy profiles. This provides deep insight into reaction feasibility and pathways.

The reactivity of the diazomethyl group has been explored in related systems. For instance, DFT calculations (at the M06-2X level) were used to study the reaction between a diazomethyl-λ³-iodane and benzyne (B1209423). nih.gov The study proposed a mechanism involving a concerted [3+2] cycloaddition, followed by a carbon-to-nitrogen shift of the iodane (B103173) moiety. nih.gov The calculations were crucial in comparing competitive reaction pathways, such as the [3+2] cycloaddition versus a carboiodanation (aryne insertion into the carbon-iodine bond). The energy profile revealed that the cycloaddition pathway is kinetically favored. nih.govresearchgate.net The transition state for this key step was located, and its structure revealed distortions in the benzyne segment consistent with nucleophilic attack from the diazomethyl carbon. nih.gov This type of detailed mechanistic investigation, supported by the localization of transition states and intermediates, is fundamental to understanding and predicting the chemical behavior of Naphthalene, 1-(diazomethyl)- in cycloaddition reactions.

Understanding the non-covalent interactions between molecules is critical for materials science and supramolecular chemistry. DFT is a reliable method for calculating the binding energies and geometries of molecular complexes.

The interaction of Naphthalene, 1-(diazomethyl)- with a (5,5) single-walled carbon nanotube (SWCNT) was investigated using DFT at the B3LYP/6-31G(d,p) level of theory. tuengr.com The study calculated the binding energies for the functionalization of the diazomethyl naphthalene onto the SWCNT in two distinct orientations: perpendicular and parallel to the tube axis. The results showed that all computed binding energies were negative, indicating that the functionalization process is exothermic and the resulting complexes are thermodynamically stable. tuengr.com

Specifically, the functionalization in the perpendicular direction (MN/SWCNT-I) was found to have a higher binding strength than that in the parallel direction (MN/SWCNT-II). tuengr.com This kind of computational analysis is vital for designing and understanding hybrid nanomaterials, as it predicts the most stable configurations and the strength of the intermolecular forces holding the components together.

ComplexBinding Energy (kcal/mol)
MN/SWCNT-I (Perpendicular)-39.22
MN/SWCNT-II (Parallel)-31.90

Table 2. Calculated binding energies for the functionalization of diazomethyl naphthalene (MN) onto a single-walled carbon nanotube (SWCNT) in perpendicular and parallel orientations. tuengr.com

Interactive Data Table: Click on headers to sort.

Advanced Ab Initio Quantum Chemical Methods (e.g., Multireference Theory for Excited States)

While DFT is powerful, certain chemical phenomena, especially those involving excited states, bond breaking, or systems with significant electron correlation, require more sophisticated ab initio methods. chemeurope.comwikipedia.org These "first-principles" methods solve the Schrödinger equation with fewer approximations. dtic.mil Multireference (MR) methods are particularly important for cases where the electronic structure cannot be adequately described by a single Slater determinant, such as in the study of photochemical reactions and the excited states of aromatic systems like naphthalene. barbatti.org

For the naphthalene core, advanced MR theories have been employed to accurately describe its lowest-lying singlet excited states, denoted ¹Lₐ and ¹Lₑ. nih.gov One study utilized a state-of-the-art multireference method based on the density matrix renormalization group (DMRG) followed by second-order perturbation theory (CASPT2). This approach allowed for the use of a very large active space, which is crucial for capturing the significant electron correlation effects in the excited states of naphthalene. nih.gov The calculations provided accurate potential energy curves for the excited states and correctly predicted the inversion of the ¹Lₐ and ¹Lₑ states during excimer formation, a phenomenon that had been hypothesized from experiments but not rigorously confirmed by prior, less advanced computational methods. nih.gov Such high-level calculations are essential for a precise understanding of the photophysics of naphthalene and its derivatives.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A key goal of computational chemistry is to predict the outcome of chemical reactions, including their rate (reactivity), the orientation of bond formation (regioselectivity), and the three-dimensional arrangement of the product (stereoselectivity).

Theoretical studies on compounds related to Naphthalene, 1-(diazomethyl)- have successfully predicted reaction outcomes. In the DFT study of the reaction between a diazomethyl-λ³-iodane and arynes, the calculations not only predicted that the [3+2] cycloaddition is the favored reaction pathway over carboiodanation but also explained the regioselectivity observed with substituted arynes. nih.gov For the reaction with 3-methoxybenzyne, the calculations showed a monotonously downhill potential energy surface for the formation of the experimentally observed regioisomer, while the transition state leading to the alternative isomer was significantly higher in energy. This preference was rationalized by analyzing the electronic and steric distortions in the aryne transition state. nih.gov

Furthermore, DFT studies on other 1-substituted naphthalenes have shed light on the factors controlling regioselectivity in dearomatization reactions. For example, in the palladium-catalyzed reaction of 1-(chloromethyl)naphthalene, the choice of phosphine (B1218219) ligand was shown to control whether the reaction occurs at the ortho or para position. rsc.orgresearchgate.net DFT calculations elucidated the mechanism and revealed that the regioselectivity arises from steric repulsions between the ligand and the substrate in the key transition states, thereby guiding the reaction to the less sterically hindered pathway. rsc.org These examples demonstrate the predictive power of theoretical methods in guiding synthetic efforts.

Emerging Research Directions in Naphthalene, 1 Diazomethyl Chemistry

Design of Catalytic Asymmetric Transformations

The development of catalytic asymmetric reactions utilizing Naphthalene (B1677914), 1-(diazomethyl)- is a key area of contemporary research, aimed at the enantioselective synthesis of chiral molecules. A significant focus lies in the application of chiral catalysts, particularly dirhodium(II) complexes, to control the stereochemical outcome of carbene transfer reactions.

One promising avenue is the asymmetric cyclopropanation of olefins. While direct examples with Naphthalene, 1-(diazomethyl)- are emerging, related studies on naphthalene-tethered diazoesters have demonstrated the feasibility of this approach. In these systems, chiral dirhodium carboxylates have been shown to catalyze the dearomative cyclopropanation of the naphthalene ring, affording polycyclic products with high enantioselectivity (up to 99% ee). nih.govnih.gov These reactions create multiple stereogenic centers, including all-carbon quaternary centers, in a single step. The design of these catalytic systems often involves tailoring the chiral ligands on the dirhodium catalyst to achieve optimal stereocontrol.

Another area of intense investigation is the asymmetric C-H insertion reaction. Chiral dirhodium(II) carboxamidates have proven to be effective catalysts for intramolecular C-H insertion reactions of diazoacetates, leading to the formation of chiral lactones and lactams with high enantioselectivity. rsc.org The principles gleaned from these studies are being applied to the design of catalysts for intermolecular C-H insertion reactions of Naphthalene, 1-(diazomethyl)-, which would provide a powerful tool for the direct and enantioselective functionalization of C-H bonds. The choice of chiral ligand and reaction conditions is crucial in directing the regioselectivity and enantioselectivity of these transformations.

Table 1: Chiral Catalysts in Asymmetric Transformations Involving Naphthyl Diazo Compounds

Catalyst Type Reaction Type Substrate Example Key Features
Chiral Dirhodium Carboxylates Asymmetric Dearomative Cyclopropanation Naphthalene-tethered diazoester High enantioselectivity (up to 99% ee), formation of multiple stereocenters. nih.govnih.gov

Exploration of Bio-Orthogonal and Late-Stage Functionalization Strategies

The unique reactivity of the diazomethyl group in Naphthalene, 1-(diazomethyl)- makes it an attractive candidate for bio-orthogonal and late-stage functionalization reactions, enabling the modification of complex biomolecules and pharmaceuticals in their native environments.

Bio-orthogonal Chemistry: The development of bio-orthogonal reactions, which proceed selectively within biological systems without interfering with native biochemical processes, is a rapidly growing field. nih.gov While the application of Naphthalene, 1-(diazomethyl)- in this context is still in its nascent stages, its potential is significant. The diazo group can participate in a variety of "click" reactions, such as copper-free strain-promoted alkyne-azide cycloadditions (SPAAC) after conversion to an azide, or potentially through novel cycloaddition reactions. The naphthalene moiety provides a fluorescent handle, allowing for the development of "turn-on" probes for imaging applications. nih.gov Current research is focused on designing derivatives of Naphthalene, 1-(diazomethyl)- that are stable and reactive under physiological conditions.

Late-Stage Functionalization: The ability to introduce new functional groups into complex molecules, such as natural products or drug candidates, at a late stage of the synthesis is highly desirable. nih.govfigshare.comnih.gov Naphthalene, 1-(diazomethyl)-, through the generation of the corresponding naphthylcarbene or diazomethyl radical, offers a powerful tool for C-H functionalization. This allows for the direct modification of otherwise unreactive C-H bonds, providing rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies. nih.gov The challenge lies in achieving high regioselectivity and chemoselectivity in these complex molecular settings. Current efforts are directed towards the development of catalytic systems that can control the site of functionalization.

Integration with Sustainable Chemistry Principles

The integration of sustainable chemistry principles into synthetic methodologies is a critical goal for modern organic chemistry. Research involving Naphthalene, 1-(diazomethyl)- is increasingly focused on developing environmentally benign reaction conditions.

Solvent-Free Reactions: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, which involves reactions conducted by grinding solid reactants together, offers a promising solvent-free alternative. While specific examples with Naphthalene, 1-(diazomethyl)- are yet to be widely reported, the successful application of ball milling for the synthesis of other naphthalene derivatives, such as azo dyes, demonstrates the potential of this technique. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating reactive intermediates under mild conditions. core.ac.uk This approach can be utilized to generate the 1-naphthyldiazomethyl radical from Naphthalene, 1-(diazomethyl)- via a single-electron transfer (SET) process. This radical can then participate in a variety of synthetic transformations, such as hydroamination of ynamides, offering an alternative to traditional, often harsher, methods for radical generation. iu.edu The use of visible light as a renewable energy source and the potential for conducting these reactions in environmentally friendly solvents contribute to the sustainability of this approach.

Mechanistic Studies of Underexplored Naphthylcarbene and Diazomethyl Radical Reactions

A deeper understanding of the fundamental reactivity of the intermediates derived from Naphthalene, 1-(diazomethyl)-, namely the 1-naphthylcarbene and the 1-naphthyldiazomethyl radical, is crucial for the development of new and efficient synthetic methods.

1-Naphthylcarbene: The photochemistry of diazo compounds leading to the formation of carbenes has been a subject of study for many years. Ultrafast time-resolved spectroscopic techniques have been employed to directly observe singlet diarylcarbenes and study their dynamics, including intersystem crossing to the triplet state and reactions with solvents. researchgate.net For 1-naphthylcarbene, computational studies, such as Density Functional Theory (DFT), are being used to investigate its structure, stability, and reaction pathways in various transformations, including C-H insertion and cyclopropanation reactions. These studies provide valuable insights into the factors that control the reactivity and selectivity of these species. dntb.gov.ua

1-Naphthyldiazomethyl Radical: The generation and reactivity of the 1-naphthyldiazomethyl radical are less explored compared to the corresponding carbene. Photoredox catalysis has provided a mild method for its generation, opening up new avenues for its study. core.ac.uk Mechanistic investigations, including experimental and computational approaches, are needed to elucidate the factors governing its formation and subsequent reactions. core.ac.uk Understanding the radical's electrophilic or nucleophilic character and its addition and cyclization reactions will be key to harnessing its synthetic potential. core.ac.uk

Development of Novel Naphthalene, 1-(diazomethyl)- Derivatives for Specific Synthetic Targets

The synthesis of functionalized Naphthalene, 1-(diazomethyl)- derivatives is a promising strategy for expanding the scope of its applications and for targeting the synthesis of specific molecules. By introducing various substituents onto the naphthalene ring, the electronic and steric properties of the diazo compound and its reactive intermediates can be fine-tuned.

This approach allows for the development of tailored reagents for a variety of transformations. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the resulting carbene or radical. Furthermore, the incorporation of other functional groups can enable tandem or cascade reactions, leading to the rapid construction of complex molecular scaffolds. organic-chemistry.org The development of efficient and versatile synthetic routes to these substituted derivatives is a key focus of current research, with the aim of creating a toolbox of reagents for applications in areas such as medicinal chemistry, materials science, and natural product synthesis. rsc.orgrsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
Naphthalene, 1-(diazomethyl)-
Dirhodium(II) complexes
Chiral dirhodium carboxylates
Chiral dirhodium(II) carboxamidates
Naphthalene-tethered diazoesters
Diazoacetates
Lactones
Lactams
Azides
Alkynes
Azo dyes
1-Naphthylcarbene
1-Naphthyldiazomethyl radical

Q & A

Q. What non-invasive methods quantify 1-(diazomethyl)naphthalene emissions in occupational settings?

  • Methodological Answer : Passive air samplers (e.g., Tenax tubes) with TD-GC-MS detect airborne levels. Emission rates (μg/m³/hr) are modeled using chamber studies at 17–21°C. Ensure compliance with exposure limits (e.g., OSHA PEL) .

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